

An In-Depth Technical Guide to the IUPAC Nomenclature of α -D-Xylofuranose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-d-Xylofuranose*

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This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the monosaccharide α -D-Xylofuranose. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the stereochemistry and systematic naming of this carbohydrate. The guide includes a breakdown of the nomenclature, relevant quantitative data, experimental protocols for structural determination, and a visualization of the naming logic.

Decoding the IUPAC Nomenclature: α -D-Xylofuranose

The systematic name α -D-Xylofuranose is a composite of several descriptors that define the specific stereoisomer of the five-carbon sugar, xylose. Each component of the name provides precise information about the molecule's structure.

- **Xylo-:** This prefix denotes the specific stereochemical configuration of the chiral centers in the aldopentose. For a D-sugar, the hydroxyl groups on carbons 2, 3, and 4 in the Fischer projection are on the right, left, and right sides, respectively.
- **-furanose:** This suffix indicates that the monosaccharide exists in a cyclic form with a five-membered ring, analogous to the heterocyclic compound furan.^{[1][2]} This ring is formed by the intramolecular reaction of the aldehyde group at carbon 1 with the hydroxyl group at carbon 4.

- D-: This prefix specifies the configuration of the stereocenter furthest from the anomeric carbon (C1). In the Fischer projection of D-xylose, the hydroxyl group on carbon 4 (the penultimate carbon) is on the right side.[3]
- α - (alpha): This prefix defines the configuration of the anomeric carbon (C1), which is the new chiral center formed during cyclization.[4] In the Haworth projection for a D-sugar, the α anomer has the hydroxyl group on the anomeric carbon pointing downwards, on the opposite side of the ring from the CH₂OH group (at C4).[1]

The fully systematic IUPAC name for α -D-Xylofuranose is (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.[5]

Quantitative Structural and Spectroscopic Data

The precise three-dimensional structure of α -D-Xylofuranose and its derivatives has been elucidated through various experimental and computational methods. While crystal structure data for the parent α -D-Xylofuranose is not readily available, data from derivatives provides insight into the furanose ring conformation.

Parameter	Value	Method	Reference
Crystal System	Orthorhombic (for 1,2,3,5-di-O-methylene- α -D-xylofuranose)	X-ray Crystallography	[6]
Space Group	P 21 21 21 (for 1,2,3,5-di-O-methylene- α -D-xylofuranose)	X-ray Crystallography	[6]
Unit Cell Parameters	a = 8.5509 Å, b = 8.6327 Å, c = 20.057 Å (for derivative)	X-ray Crystallography	[6]
Furanose Ring Conformation	Envelope	X-ray Crystallography	[6]
^1H NMR (Anomeric Proton)	$\delta \approx 5.3$ ppm (Varies with solvent and temperature)	NMR Spectroscopy	[7]
^{13}C NMR (Anomeric Carbon)	$\delta \approx 101.4$ ppm (for an α -xylofuranoside)	NMR Spectroscopy	[7]
$^3\text{J}(\text{H1}, \text{H2})$ Coupling Constant	~ 4.3 Hz (for a 1,2-cis furanoside, indicative of the α anomer)	NMR Spectroscopy	[7]

Experimental Protocols for Structural Elucidation

The determination of the structure of α -D-Xylofuranose relies on a combination of spectroscopic and crystallographic techniques.

NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.

Objective: To determine the proton and carbon chemical shifts and coupling constants to confirm the stereochemistry and conformation of α -D-Xylofuranose.

Methodology:

- **Sample Preparation:** Dissolve a pure sample of D-xylose in a deuterated solvent (e.g., D₂O) to a concentration of approximately 1 M.^[8] Allow the solution to equilibrate to establish a mixture of its anomers (α/β -pyranose and α/β -furanose).
- **¹H NMR Spectroscopy:**
 - Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton of α -D-Xylofuranose is expected to appear as a doublet around 5.3 ppm.^[7]
 - The coupling constant between H1 and H2 (³J(H1,H2)) is crucial for determining the anomeric configuration. A value of approximately 4.3 Hz indicates a cis relationship, confirming the α anomer.^[7]
- **¹³C NMR Spectroscopy:**
 - Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C1) of α -D-Xylofuranose will have a characteristic chemical shift of around 101.4 ppm.^[7]
- **2D NMR Spectroscopy:**
 - Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and trace the connectivity within the sugar ring.
 - Execute Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate each proton with its directly attached carbon atom.^[9]
 - Utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to identify longer-range correlations, which can help confirm assignments and the ring structure.^[9]
- **Data Analysis:** Integrate peak areas to estimate the relative populations of the different anomers in solution. Compare chemical shifts and coupling constants to literature values and theoretical predictions to confirm the structure of α -D-Xylofuranose.

X-ray crystallography provides unambiguous determination of the solid-state structure of a molecule.

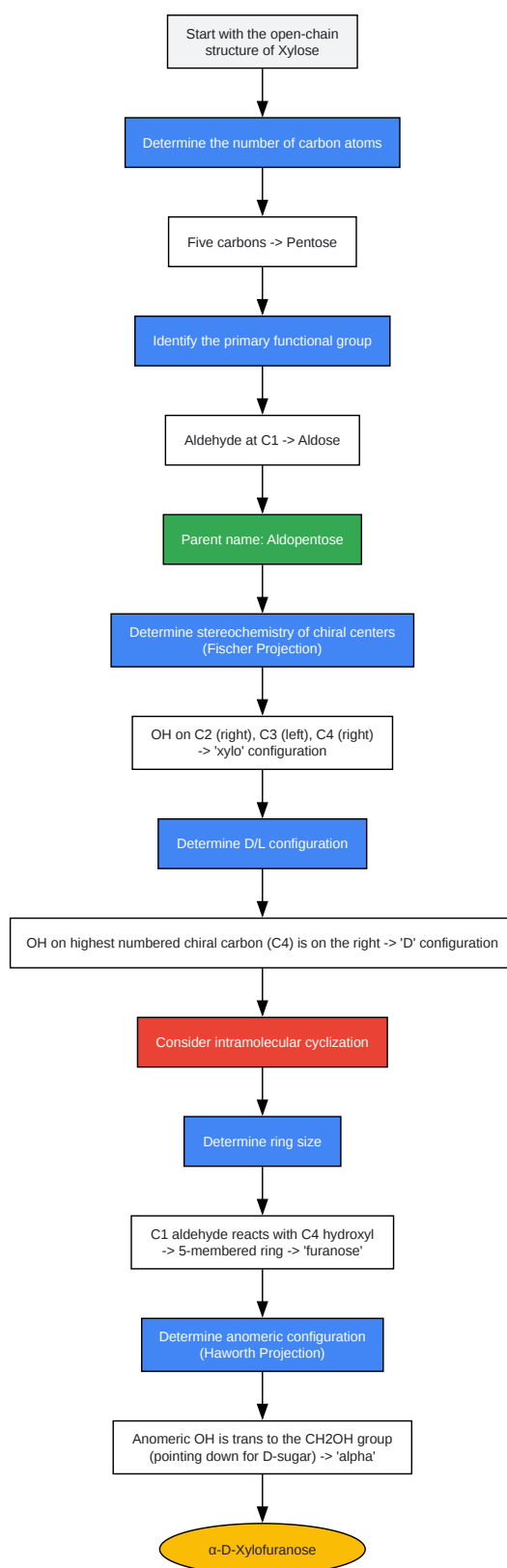
Objective: To determine the precise bond lengths, bond angles, and conformation of α -D-Xylofuranose in a crystalline form.

Methodology:

- Crystallization: Grow single crystals of α -D-Xylofuranose or a suitable derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.
- Data Collection:
 - Mount a suitable single crystal on a goniometer head.
 - Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.^[6]
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
 - Build a molecular model into the electron density map.
 - Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.^[6]
- Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsional angles. This will reveal the exact conformation of the furanose ring (e.g., envelope or twist).

Visualization of the IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of α -D-Xylofuranose.



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IUPAC Nomenclature Decision Pathway for α-D-Xylofuranose.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the IUPAC Nomenclature of α -D-Xylofuranose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083056#alpha-d-xylofuranose-iupac-nomenclature]

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